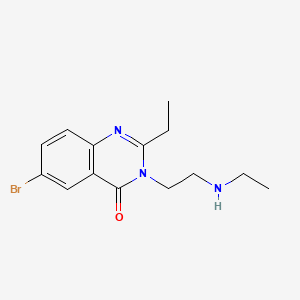
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 2nd position, and an ethylaminoethyl group at the 3rd position of the quinazolinone core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-bromo-2-ethylquinazolin-4(3H)-one and 2-(ethylamino)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or dimethyl sulfoxide, and a catalyst, such as triethylamine.
Reaction Steps: The reaction proceeds through nucleophilic substitution, where the ethylaminoethyl group is introduced at the 3rd position of the quinazolinone core. The reaction mixture is typically heated to a specific temperature, ranging from 60°C to 100°C, and stirred for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone analogs.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential as a biological probe to study cellular processes and pathways.
Medicine: The compound exhibits promising pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4(3H)-Quinazolinone, 6-chloro-2-ethyl-3-(2-(ethylamino)ethyl)-
- 4(3H)-Quinazolinone, 6-fluoro-2-ethyl-3-(2-(ethylamino)ethyl)-
- 4(3H)-Quinazolinone, 6-methyl-2-ethyl-3-(2-(ethylamino)ethyl)-
Uniqueness
4(3H)-Quinazolinone, 6-bromo-2-ethyl-3-(2-(ethylamino)ethyl)- is unique due to the presence of the bromine atom at the 6th position, which can influence its reactivity and biological activity. The ethylaminoethyl group at the 3rd position also contributes to its distinct pharmacological properties, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
77300-98-2 |
|---|---|
Molekularformel |
C14H18BrN3O |
Molekulargewicht |
324.22 g/mol |
IUPAC-Name |
6-bromo-2-ethyl-3-[2-(ethylamino)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C14H18BrN3O/c1-3-13-17-12-6-5-10(15)9-11(12)14(19)18(13)8-7-16-4-2/h5-6,9,16H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
XNOJIAMOYDKOFD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1CCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


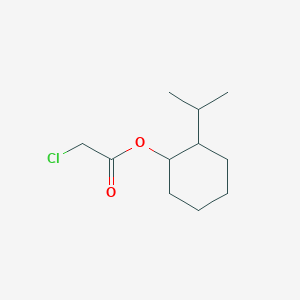
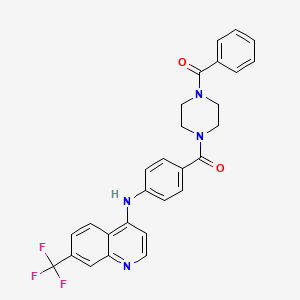

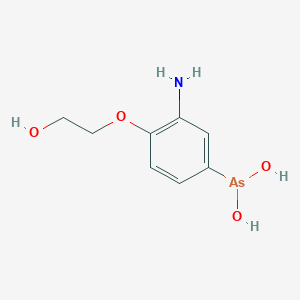
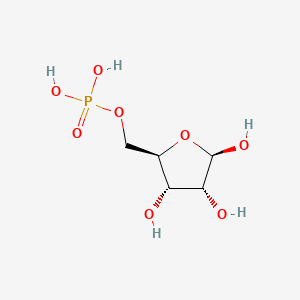
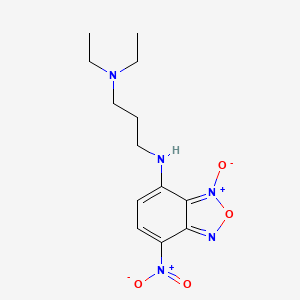
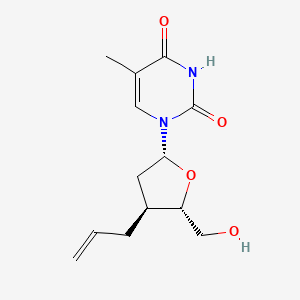
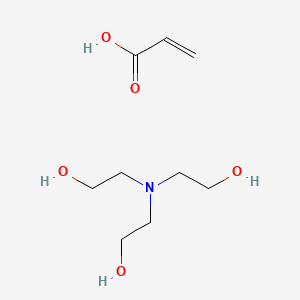
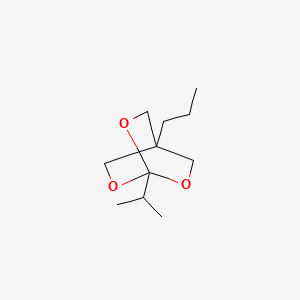


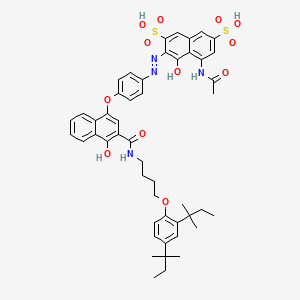
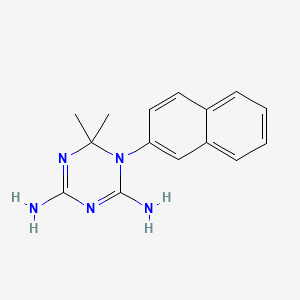
![2-ethyl-9,14-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797808.png)
